molecular formula C20H26N4O4 B2910822 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine CAS No. 946323-85-9

4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine

Cat. No.: B2910822
CAS No.: 946323-85-9
M. Wt: 386.452
InChI Key: LKMDAJQZLGVWES-UHFFFAOYSA-N
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Description

4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a pyrimidine ring substituted with an ethoxy and a methyl group

Preparation Methods

The synthesis of 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the piperazine derivative: The piperazine ring is first substituted with the 3,4-dimethoxybenzoyl group through a nucleophilic substitution reaction.

    Formation of the pyrimidine ring: The pyrimidine ring is synthesized separately and then functionalized with ethoxy and methyl groups.

    Coupling reaction: The piperazine derivative is then coupled with the functionalized pyrimidine ring under appropriate conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine can be compared with other similar compounds, such as:

    Piperazine derivatives: Compounds with a piperazine ring substituted with various functional groups, which may have similar biological activities.

    Pyrimidine derivatives: Compounds with a pyrimidine ring substituted with different groups, which may have similar chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which may offer advantages in certain applications compared to other similar compounds.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-5-28-19-13-18(21-14(2)22-19)23-8-10-24(11-9-23)20(25)15-6-7-16(26-3)17(12-15)27-4/h6-7,12-13H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMDAJQZLGVWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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